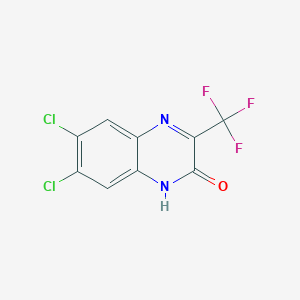

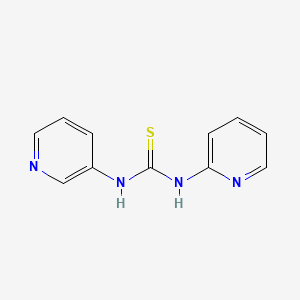

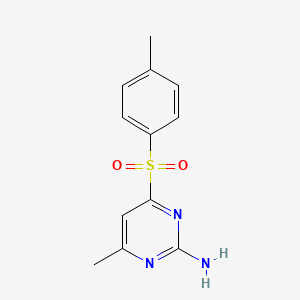

N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

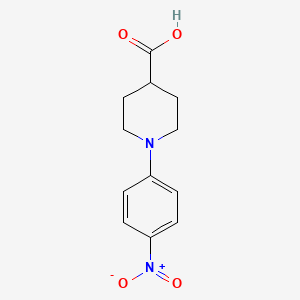

N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Conception et synthèse de médicaments

1-pyridin-2-yl-3-pyridin-3-ylthiourée : est un composé qui peut être utilisé dans la conception et la synthèse de nouveaux médicaments. Les cycles pyridine, présents dans ce composé, sont connus pour leur basicité, leur solubilité dans l'eau, leur stabilité et leur capacité à former des liaisons hydrogène . Ces caractéristiques en font des échafaudages précieux en chimie médicinale, où ils peuvent être utilisés pour créer des molécules ayant des effets thérapeutiques potentiels contre diverses maladies.

Activité biologique : Propriétés antioxydantes et anti-inflammatoires

Des recherches ont indiqué que les dérivés de la pyridine présentent des activités biologiques significatives, notamment des propriétés antioxydantes et anti-inflammatoires . Le groupe thiourée dans la 1-pyridin-2-yl-3-pyridin-3-ylthiourée peut contribuer à ces activités, ce qui en fait un candidat pour des études plus approfondies dans le développement de traitements pour les affections associées au stress oxydatif et à l'inflammation.

Synthèse chimique : Formation de composés hétérocycliques

Le composé peut servir de précurseur dans la synthèse de composés hétérocycliques. Les hétérocycles sont essentiels au développement de produits pharmaceutiques et agrochimiques en raison de leurs activités biologiques diverses. La partie pyridine dans la 1-pyridin-2-yl-3-pyridin-3-ylthiourée peut être un élément clé dans la fabrication de ces composés .

Réactions enzymatiques : Fonctions de groupe prosthétique

Dans les réactions enzymatiques, les nucléotides pyridine, qui présentent des similitudes structurales avec la 1-pyridin-2-yl-3-pyridin-3-ylthiourée, agissent comme des groupes prosthétiques. Ils participent à divers processus d'oxydoréduction, qui sont essentiels au métabolisme cellulaire .

Recherche pharmacologique : Activité cytotoxique

Les dérivés de la pyridine se sont révélés posséder de puissantes propriétés pharmacologiques, notamment une activité cytotoxique, qui est essentielle dans la recherche sur le cancer. La structure de la 1-pyridin-2-yl-3-pyridin-3-ylthiourée pourrait être explorée pour son utilisation potentielle dans le développement d'agents anticancéreux .

Science des matériaux : Matériaux électroniques organiques

Les propriétés électroniques de la pyridine en font un candidat intéressant pour le développement de matériaux électroniques organiques. La 1-pyridin-2-yl-3-pyridin-3-ylthiourée pourrait être étudiée pour ses applications potentielles dans les diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques en raison de sa teneur en pyridine .

Propriétés

IUPAC Name |

1-pyridin-2-yl-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNWFBBYKVPNPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=S)NC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377586 |

Source

|

| Record name | N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665972 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41524-37-2 |

Source

|

| Record name | N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1304345.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)

![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)

![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)